![molecular formula C24H23FN4O4 B12162839 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a combination of fluorinated aromatic rings, pyridazinone, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic precursor, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the coupling of the indole moiety to the pyridazinone intermediate under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent . Preliminary studies have indicated that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve modulation of key signaling pathways, such as the TNF-alpha and Wnt pathways, which are crucial in cancer progression.
Pharmacological Studies
Research has shown that this compound exhibits antimicrobial properties , making it a candidate for the development of new antibiotics. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Neuroscience
Due to its indole component, the compound may have implications in neurological research . Indoles are known to influence serotonin receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against melanoma cells resistant to BRAF inhibitors. The results indicated a significant reduction in cell viability and migration, highlighting its potential as a therapeutic agent for resistant cancer types .
Case Study 2: Antimicrobial Effects
In vitro tests conducted on various bacterial strains revealed that this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The study suggested that the fluoro-methoxyphenyl group enhances the binding affinity to bacterial targets .
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Pyridazinone Derivatives: Compounds with the pyridazinone ring, known for their diverse biological activities.
Uniqueness
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of fluorinated aromatic rings, pyridazinone, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and bone health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN4O4 with a molecular weight of 440.4 g/mol. Its structure includes a pyridazine ring, a methoxy-substituted phenyl group, and an acetamide moiety, which contribute to its pharmacological properties. The presence of the fluorine atom enhances reactivity and may influence bioactivity.
Property | Value |
---|---|
Molecular Formula | C21H22FN4O4 |
Molecular Weight | 440.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1246057-75-9 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Osteoclast Differentiation : The compound has been shown to suppress cathepsin K expression, an enzyme crucial for osteoclast function. This suggests its potential application in treating bone-related diseases such as osteoporosis by inhibiting bone resorption processes.
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of pyridazine compounds, including this one, exhibit cytotoxic effects against various cancer cell lines. Specifically, it has shown promise in inhibiting the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Osteoclast Differentiation
A study focusing on the compound's effects on osteoclast differentiation revealed that it significantly inhibited the formation of osteoclasts from precursor cells in vitro. The suppression of cathepsin K expression was a key finding, indicating a potential pathway for developing treatments for osteoporosis.
Case Study 2: Anticancer Activity
In another investigation, various derivatives were synthesized and tested against MCF-7 breast cancer cells. The results indicated that compounds with methoxy substituents exhibited higher cytotoxicity compared to others. The most active derivative showed an IC50 value of approximately 6.6 µM against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .
Biological Investigations
Biological evaluations have included:
- Cytotoxicity Assays : Assessing the viability of cancer cell lines after treatment with different concentrations of the compound.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 6.6 |
Compound B | MDA-MB-231 | 10.5 |
These assays demonstrate that structural variations influence the efficacy of the compounds against specific cancer types.
Properties
Molecular Formula |
C24H23FN4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H23FN4O4/c1-32-17-4-6-20-19(12-17)15(13-27-20)9-10-26-23(30)14-29-24(31)8-7-21(28-29)18-5-3-16(25)11-22(18)33-2/h3-8,11-13,27H,9-10,14H2,1-2H3,(H,26,30) |
InChI Key |
YXFOWHSKEAQMFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC |
Origin of Product |
United States |
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